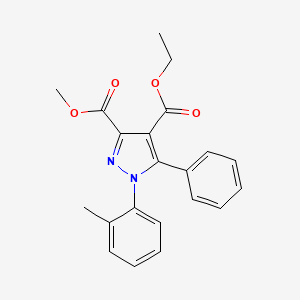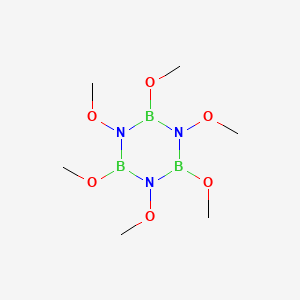
1,2,3,4,5,6-Hexamethoxy-1,3,5,2,4,6-triazatriborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexamethoxy-1,3,5,2,4,6-triazatriborinane is a unique chemical compound characterized by its hexamethoxy functional groups attached to a triazatriborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,6-Hexamethoxy-1,3,5,2,4,6-triazatriborinane typically involves the reaction of boron trichloride with a suitable triazine precursor under controlled conditions. The reaction is carried out in the presence of methanol, which acts as a methoxylating agent. The process requires careful control of temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6-Hexamethoxy-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of methoxy groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Boron-oxygen compounds.
Reduction: Demethoxylated triazatriborinane derivatives.
Substitution: Triazatriborinane derivatives with various functional groups.
Scientific Research Applications
1,2,3,4,5,6-Hexamethoxy-1,3,5,2,4,6-triazatriborinane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of boron-containing polymers and materials.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexamethoxy-1,3,5,2,4,6-triazatriborinane involves its interaction with molecular targets through its boron and methoxy groups. The compound can form stable complexes with various biomolecules, influencing cellular processes and pathways. In BNCT, the boron atoms in the compound capture neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.
Comparison with Similar Compounds
- **3’,4’,5,6,7,8-Hexam
1,2,3,4,5,6-Hexamethoxy-1,3,5,2,4,6-triazatriphosphinine: Similar structure but contains phosphorus instead of boron.
Properties
CAS No. |
105916-54-9 |
|---|---|
Molecular Formula |
C6H18B3N3O6 |
Molecular Weight |
260.7 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexamethoxy-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C6H18B3N3O6/c1-13-7-10(16-4)8(14-2)12(18-6)9(15-3)11(7)17-5/h1-6H3 |
InChI Key |
PTKXITHQZSHGSH-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(B(N(B(N1OC)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


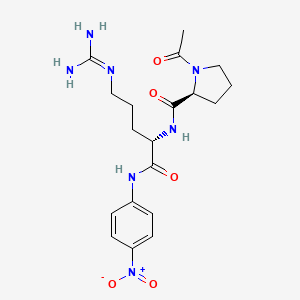

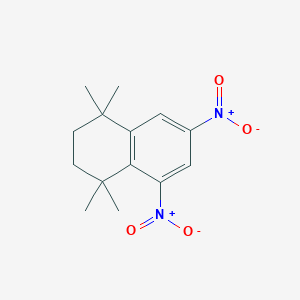
![N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide](/img/structure/B14343285.png)
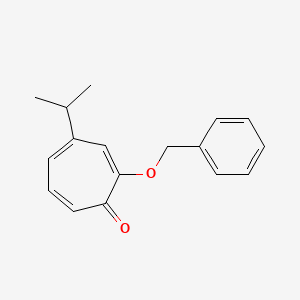
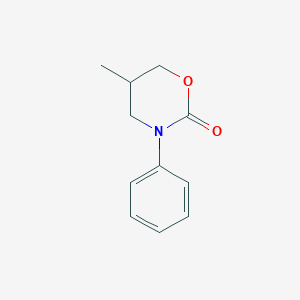
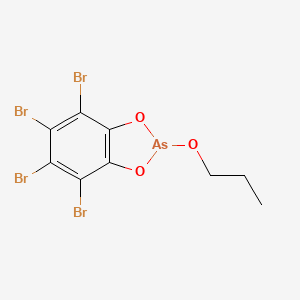
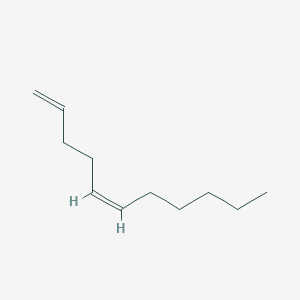
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
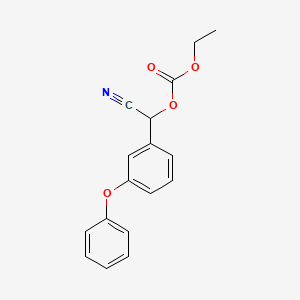
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)
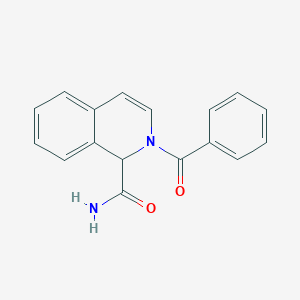
![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
